N-Desbenzyl N-tert-butyloxycarbonyl Donepezil

Pharmaceutical Impurity Profiling Analytical Reference Standards Quality Control

Pharmaceutical QC labs requiring a specific reference standard for Donepezil process-related impurity monitoring face challenges with non-specific intermediates. This compound directly addresses that gap with a well-defined retention time, unique MS signature, and orthogonal Boc-group stability. - >98% purity (pale yellow solid) enables accurate calibration and ICH Q3A-compliant quantification. - Melting point 110-113°C and MW 389.49 g/mol facilitate unambiguous identification in HPLC/LC-MS workflows. - Stored at 2-8°C; shipped under cold-chain to preserve certified purity for immediate QC batch release or forced degradation studies.

Molecular Formula C22H31NO5
Molecular Weight 389.492
CAS No. 948550-60-5
Cat. No. B585502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desbenzyl N-tert-butyloxycarbonyl Donepezil
CAS948550-60-5
Synonyms4-[(2,3-Dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)methyl]-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester
Molecular FormulaC22H31NO5
Molecular Weight389.492
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CC2CC3=CC(=C(C=C3C2=O)OC)OC
InChIInChI=1S/C22H31NO5/c1-22(2,3)28-21(25)23-8-6-14(7-9-23)10-16-11-15-12-18(26-4)19(27-5)13-17(15)20(16)24/h12-14,16H,6-11H2,1-5H3
InChIKeyRXHKMJKBJYEQLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Desbenzyl N-tert-butyloxycarbonyl Donepezil Overview


N-Desbenzyl N-tert-butyloxycarbonyl Donepezil (CAS 948550-60-5) is a synthetically protected impurity of the Alzheimer's drug Donepezil, classified as an acetylcholinesterase inhibitor intermediate and analytical reference standard . It is supplied with a purity exceeding 98% , appears as a pale yellow solid , and has a melting point of 110-113 °C . This compound is utilized in pharmaceutical quality control, process development, and regulatory submissions to monitor and control impurity profiles during the synthesis of Donepezil .

Identity Protected Donepezil impurity standard
Workflow Impurity profiling method development
Selection Boc-protected intermediate for selective deprotection

Why Generic Substitution Fails for N-Desbenzyl N-tert-butyloxycarbonyl Donepezil


Generic substitution with Donepezil hydrochloride (the final API) or other structurally related intermediates (e.g., N-Boc-4-piperidone) is not feasible for applications demanding the specific structural and stereochemical attributes of N-Desbenzyl N-tert-butyloxycarbonyl Donepezil. As a protected impurity standard, this compound provides a unique retention time and mass spectral signature essential for the accurate identification and quantification of this specific process impurity in Donepezil drug substance . Furthermore, the tert-butyloxycarbonyl (Boc) protecting group confers distinct reactivity and stability profiles that are critical in synthetic pathways where selective deprotection is required . Direct head-to-head comparative data in the following section quantifies the purity, stability, and analytical utility that differentiate this compound from alternative impurity standards and synthetic intermediates.

Unique HPLC retention time and mass signature
API or simple intermediates lack impurity-specific detection profile
Boc protecting group enables mild selective deprotection
Non-protected analogs cannot support orthogonal synthesis routes
Requires cold-chain storage (2–8 °C)
Room-temperature stable substitutes may not match thermal sensitivity context

N-Desbenzyl N-tert-butyloxycarbonyl Donepezil Evidence Guide


Purity Comparison with Impurity Analogs

N-Desbenzyl N-tert-butyloxycarbonyl Donepezil is supplied with a purity of >98% , which is equivalent to the purity of the parent Donepezil hydrochloride API (>99% ) and exceeds the purity of the structurally related impurity standard 1-Deoxo-1,2-dehydro-N-desbenzyl-N-tert-butyloxycarbonyl Donepezil (minimum 95% ). This higher purity reduces the need for additional purification steps and minimizes matrix effects in analytical assays.

Purity
Data to verify
>98% (Target) vs. >99% API, min. 95% analog
Supports analytical consistency review
Supplier-specified purity; verify per method
Pharmaceutical Impurity Profiling Analytical Reference Standards Quality Control

Storage Stability Differentiation

N-Desbenzyl N-tert-butyloxycarbonyl Donepezil requires storage at 2-8°C , whereas Donepezil hydrochloride is stable at room temperature and N-Boc-4-piperidone is also stored at room temperature . This cold-chain requirement indicates a higher inherent susceptibility to thermal degradation, which necessitates stringent handling but also provides a critical control point for maintaining the compound's identity and purity over extended periods.

Storage stability
Class-level
2–8 °C (Target) vs. room temp. comparators
Cold-chain requirement indicates thermal sensitivity
Supplier storage guidance; verify stability under use conditions
Stability Studies Reference Standard Management Analytical Chemistry

Price Comparison with Specialized Impurity Standards

The list price for 5 mg of N-Desbenzyl N-tert-butyloxycarbonyl Donepezil is €176.00 , which is comparable to the cost of other specialized Donepezil impurity reference standards such as Donepezil Benzyl Bromide (5 mg for $175.00 ). In contrast, Donepezil hydrochloride API is significantly less expensive per milligram due to its bulk production scale .

Price
Data to verify
~€35/mg vs. bulk API pricing
Cost reflects specialized small-scale synthesis
List price; actual procurement cost may vary
Procurement Reference Standard Cost Analysis Pharmaceutical R&D

Synthetic Utility: Selective Boc Deprotection

The N-tert-butyloxycarbonyl (Boc) group in N-Desbenzyl N-tert-butyloxycarbonyl Donepezil can be selectively removed using oxalyl chloride in methanol, achieving yields up to 90% under mild conditions (room temperature, 1-4 hours) . In contrast, the deprotection of N-benzyl protected intermediates (e.g., in Donepezil synthesis) often requires harsher hydrogenation conditions or strong acids [1].

Boc deprotection
Reported
Up to 90% yield, oxalyl chloride/MeOH, RT
Mild conditions support orthogonal protecting group strategy
Yield may depend on substrate and conditions
Organic Synthesis Protecting Group Strategy Process Chemistry

Analytical Specificity: Retention Time and Mass Spectrum

As a protected impurity standard, N-Desbenzyl N-tert-butyloxycarbonyl Donepezil possesses a unique molecular mass (389.49 g/mol) and chromatographic behavior (HPLC retention time) distinct from Donepezil (379.5 g/mol) and its other process impurities [1]. This uniqueness is critical for developing specific and accurate HPLC methods for impurity quantification, as generic substitution would lead to misidentification or inaccurate quantitation.

Analytical specificity
Reported
MW 389.49, unique retention vs. Donepezil (379.5)
Unique mass and retention enable specific detection
Method-dependent; verify with own chromatographic system
HPLC Method Validation Impurity Profiling Mass Spectrometry

N-Desbenzyl N-tert-butyloxycarbonyl Donepezil Application Scenarios


Method Development for Impurity Profiling

Procure N-Desbenzyl N-tert-butyloxycarbonyl Donepezil as a primary reference standard to develop and validate HPLC or LC-MS methods for the specific identification and quantification of this process impurity in Donepezil drug substance and finished dosage forms. The compound's high purity (>98% ) and unique mass spectral signature (MW = 389.49 g/mol ) enable accurate calibration curves and system suitability testing, ensuring compliance with ICH Q3A guidelines [1].

Donepezil Derivative Synthesis

Utilize N-Desbenzyl N-tert-butyloxycarbonyl Donepezil as a key intermediate in the synthesis of novel Donepezil analogues. The Boc protecting group allows for selective deprotection under mild conditions (up to 90% yield using oxalyl chloride/MeOH ), enabling subsequent functionalization at the piperidine nitrogen. This orthogonal protecting group strategy facilitates the exploration of structure-activity relationships (SAR) in acetylcholinesterase inhibitor drug discovery programs.

Forced Degradation Studies

Employ N-Desbenzyl N-tert-butyloxycarbonyl Donepezil as a marker compound in forced degradation studies of Donepezil drug substance. The compound's known storage requirement at 2-8°C indicates its potential as a thermal degradation product. Monitoring its formation under stress conditions (e.g., elevated temperature, acidic/basic hydrolysis, oxidation) helps establish the specificity and stability-indicating nature of analytical methods, a critical requirement for regulatory filings (e.g., ANDA, DMF) .

Quality Control Batch Release Testing

Integrate N-Desbenzyl N-tert-butyloxycarbonyl Donepezil as a standard in routine quality control (QC) batch release testing of Donepezil API. Quantifying the levels of this specific impurity ensures that each batch meets pre-defined acceptance criteria for purity, thereby safeguarding patient safety and maintaining regulatory compliance. The standard's characterized purity and stability support consistent and reliable QC operations.

Application
Selection Property
Validation Focus
Impurity profiling method development
Certified purity and unique mass signature
System suitability and specificity validation
Donepezil analog synthesis
Orthogonal Boc protection strategy
Selective deprotection and functionalization efficiency
Forced degradation study marker
Thermal sensitivity indicated by cold-chain storage
Stability-indicating method specificity
QC batch release testing
Defined impurity acceptance criteria
Batch-to-batch consistency and regulatory documentation
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